(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid
Overview
Description
(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid is a compound with the molecular formula C₇H₆N₄O₂S and a molecular weight of 210.21 g/mol . This compound is characterized by the presence of a thienyl group and a tetrazolyl group attached to an acetic acid moiety. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
The synthesis of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid involves the cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate in glacial acetic acid . This method is commonly used to obtain derivatives of tetrazole compounds.
Chemical Reactions Analysis
(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The tetrazolyl group is known for its ability to form stable complexes with metals, which can influence various biochemical pathways . The compound’s effects are mediated through its interactions with enzymes and other proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid can be compared with other similar compounds, such as:
5-(Tetrazol-1-yl)-2H-tetrazole: This compound is synthesized through a similar cyclization process and shares structural similarities with this compound.
2-methyl-5-(tetrazol-1-yl)tetrazole: Another derivative of tetrazole, which is obtained from 5-amino-2-methyl-tetrazole.
The uniqueness of this compound lies in its specific combination of thienyl and tetrazolyl groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-(5-thiophen-2-yltetrazol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c12-6(13)4-11-9-7(8-10-11)5-2-1-3-14-5/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHMUJJDSOKCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(N=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357691 | |
Record name | (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36855-10-4 | |
Record name | (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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